![molecular formula C18H23N3O4 B1408653 tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 1815591-36-6](/img/structure/B1408653.png)
tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Overview
Description
“tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C18H23N3O4 . It is typically in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C(N(CC1)CCC1(N(C2=CC=CC=C2)C(N3)=O)C3=O)OC©©C . This indicates the presence of various functional groups including carbonyl groups, a phenyl group, and a tert-butyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 345.39 .Scientific Research Applications
Supramolecular Arrangements
The compound tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate, among other cyclohexane-5-spirohydantoin derivatives, has been studied for its role in supramolecular arrangements. Research by Graus et al. (2010) found that these compounds do not contain solvent molecules in their crystal structure, indicating their potential in crystallography and molecular design due to the impact of substituents on the cyclohexane ring in supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Crystal Structure Analysis
Research on similar compounds such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate by Dong et al. (1999) has contributed to understanding the crystal structure of these compounds. The study revealed mirror symmetry in the molecule and its hexahydropyrimidine ring adopting a chair conformation, which could be relevant to this compound (Dong, Yun, Suh, Ahn, & Ha, 1999).
Spirocyclic Compound Synthesis
Moskalenko and Boev (2012) reported on the synthesis of spirocyclic compounds including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Their research focused on the reaction with N,N-dimethylformamide dimethyl acetal, which is significant for the synthesis of biologically active heterocyclic compounds. This could be applicable to the synthesis and applications of this compound (Moskalenko & Boev, 2012).
NMR Analysis
The relative configuration of similar compounds has been analyzed using NMR techniques by Guerrero-Alvarez et al. (2004). This study, which included the analysis of 1,4‐diazaspiro[4.5]decanes, contributes to understanding the molecular structure of this compound and related compounds (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Ultrasound-Assisted Synthesis
Velupula et al. (2021) explored the ultrasound-assisted synthesis of novel 1,3,8-triazaspiro[4.5]decane urea derivatives, demonstrating an environmentally friendly and efficient method for synthesizing such compounds. This research could guide the synthesis processes for this compound (Velupula, Prasad, Valluru, Konidena, Maroju, & Mule, 2021).
Spirolactams in Peptide Synthesis
Research on spirolactams, closely related to this compound, was conducted by Fernandez et al. (2002). Their work on the synthesis of spirolactams and their use in peptide synthesis adds valuable information to the potential applications of this compound in biochemical and medicinal research (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-17(2,3)25-16(24)20-11-9-18(10-12-20)14(22)19-15(23)21(18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDGZQLUGXVXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=O)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




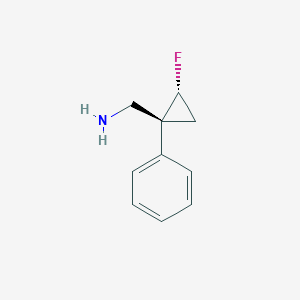

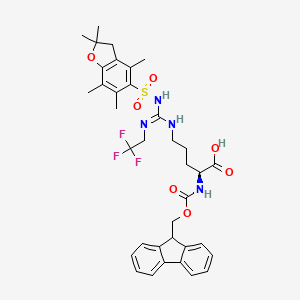
![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)
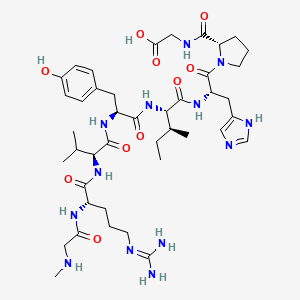

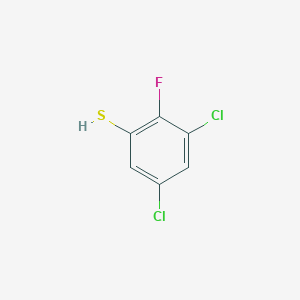
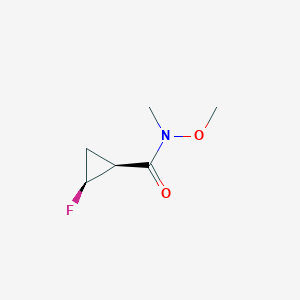

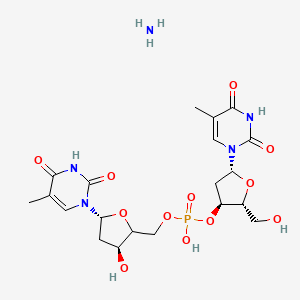
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B1408583.png)
![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)
